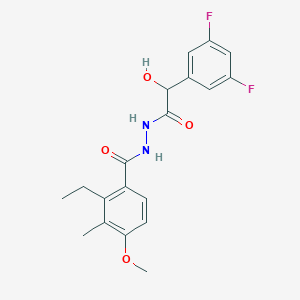










|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:9]([OH:14])[C:10]([NH:12][NH2:13])=[O:11])[CH:5]=[C:6]([F:8])[CH:7]=1.[CH2:15]([C:17]1[C:25]([CH3:26])=[C:24]([O:27][CH3:28])[CH:23]=[CH:22][C:18]=1[C:19](O)=[O:20])[CH3:16].OC1C2N=NNC=2C=CC=1>CN(C)C=O.O>[F:1][C:2]1[CH:3]=[C:4]([CH:9]([OH:14])[C:10]([NH:12][NH:13][C:19](=[O:20])[C:18]2[CH:22]=[CH:23][C:24]([O:27][CH3:28])=[C:25]([CH3:26])[C:17]=2[CH2:15][CH3:16])=[O:11])[CH:5]=[C:6]([F:8])[CH:7]=1
|


|
Name
|
3,5-difluorophenylhydroxyacetohydrazide
|
|
Quantity
|
106 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=C(C1)F)C(C(=O)NN)O
|
|
Name
|
|
|
Quantity
|
820 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
104.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=C(C(=O)O)C=CC(=C1C)OC
|
|
Name
|
N-3-dimethylaminopropyl-N′-ethylcarbodiimide hydrochloride
|
|
Quantity
|
153.9 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
42.8 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=CC=2NN=NC21
|
|
Name
|
resultant suspension
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
3.5 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The solution is then stirred at room temperature for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled in an ice bath during the addition of the compounds
|
|
Type
|
FILTRATION
|
|
Details
|
subsequently filtered off
|
|
Type
|
WASH
|
|
Details
|
washed with additional water
|
|
Type
|
CUSTOM
|
|
Details
|
The filter cake is recrystallised from 2.5 litres of methanol
|


Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=C(C1)F)C(C(=O)NNC(C1=C(C(=C(C=C1)OC)C)CC)=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 129 g | |
| YIELD: CALCULATEDPERCENTYIELD | 65% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |